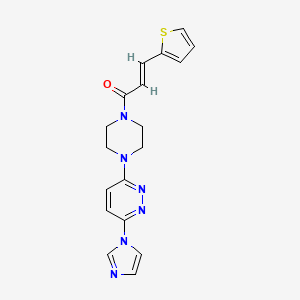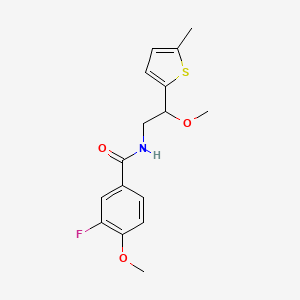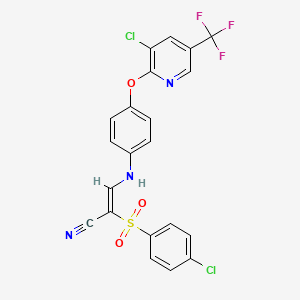
Oxalic acid;oxetan-3-ylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid;oxetan-3-ylhydrazine is a compound with a molecular weight of 178.14 . It is stored at room temperature and appears as a powder . Oxalic acid is an organic acid with the systematic name ethanedioic acid and chemical formula HO−C(=O)−C(=O)−OH . It is a colorless, crystalline, toxic organic compound belonging to the family of carboxylic acids .
Physical And Chemical Properties Analysis
Oxalic acid;oxetan-3-ylhydrazine is a powder stored at room temperature . Oxalic acid is a white crystalline solid that forms a colorless solution in water . It is widely used as an acid rinse in laundries, where it is effective in removing rust and ink stains because it converts most insoluble iron compounds into a soluble complex ion .Safety and Hazards
Direcciones Futuras
Oxalic acid is a potential new platform chemical for material production, as useful monomers such as glycolic acid and ethylene glycol can be derived from it . The most common route from oxalic acid to glycolic acid requires multiple steps as it proceeds oxalic acid di-esters as intermediates . Future research could focus on finding more efficient and direct methods of conversion .
Mecanismo De Acción
Target of Action
Oxalic acid is a strong dicarboxylic acid that occurs in many plants and vegetables . It is produced in the body by the metabolism of glyoxylic acid or ascorbic acid . One of its primary targets is the Proto-oncogene tyrosine-protein kinase Src in humans . .
Mode of Action
It is used as an analytical reagent and general reducing agent
Biochemical Pathways
Oxalic acid and oxalates are secondary metabolites secreted to the surrounding environment by fungi, bacteria, and plants . They are linked to a variety of processes in soil, such as nutrient availability, weathering of minerals, or precipitation of metal oxalates . Oxalates are also mentioned among low-molecular weight compounds involved indirectly in the degradation of the lignocellulose complex by fungi . The degradation of oxalic acid via decarboxylation is typical for fungi and is catalyzed by a lyase named oxalate decarboxylase . The activity of this enzyme leads to the decarboxylation of oxalic acid to formic acid and carbon dioxide .
Result of Action
The toxicity of oxalic acid is due to kidney failure caused by precipitation of solid calcium oxalate . Oxalate is known to cause mitochondrial dysfunction . Ingestion of ethylene glycol results in oxalic acid as a metabolite which can also cause acute kidney failure
Action Environment
Oxalic acid and oxalates are linked to a variety of processes in the environment, such as nutrient availability, weathering of minerals, or precipitation of metal oxalates . They participate in the biogeochemical cycles of certain nutrients and influence their bioavailability . Due to their chelating ability, oxalates are considered as good factors in the detoxification of heavy metals, including aluminium, lead, copper, and cadmium ions
Propiedades
IUPAC Name |
oxalic acid;oxetan-3-ylhydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.C2H2O4/c4-5-3-1-6-2-3;3-1(4)2(5)6/h3,5H,1-2,4H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWJAWQBXXPCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxetan-3-ylhydrazine oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-(2-methoxyethyl)piperidine-3-carboxamide](/img/structure/B2459301.png)

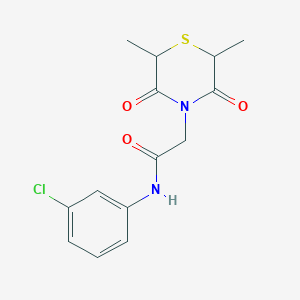
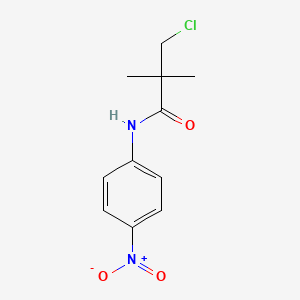
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2459307.png)
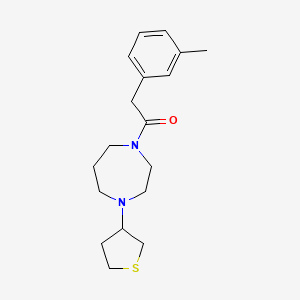

![(3,5-Dichlorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2459310.png)
![7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2459311.png)

